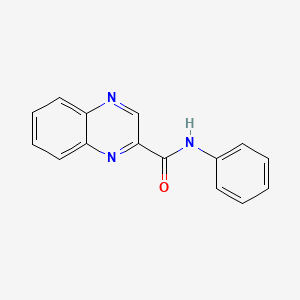

N-phenyl-2-quinoxalinecarboxamide

货号:

B2617373

CAS 编号:

37648-63-8; 85-85-8

分子量:

249.273

InChI 键:

FJPRNHHLSWRUQD-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

N-phenyl-2-quinoxalinecarboxamide is a synthetic quinoxaline-based compound provided for research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Quinoxaline derivatives are a significant focus in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of N-phenylquinoxaline-2-carboxamides that have been synthesized and evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra . The structural motif of quinoxaline carboxamide is present in compounds investigated for various biological targets, including fatty acid synthase (FASN) for anticancer research and Apoptosis signal-regulating kinase 1 (ASK1) for conditions like non-alcoholic steatohepatitis (NASH) . Researchers can utilize this compound as a building block or reference standard in developing novel therapeutic agents, particularly within infectious disease and oncology research.

Structure

3D Structure

Interactive Chemical Structure Model

属性

IUPAC Name |

N-phenylquinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPRNHHLSWRUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of quinoxaline carboxamides are heavily influenced by substituents on the amide nitrogen or quinoxaline ring. Below is a comparative analysis of N-phenyl-2-quinoxalinecarboxamide and key analogs:

Key Observations :

- Electron-Withdrawing Groups : Nitrofuran and trifluoromethyl substituents (e.g., compounds in ) introduce redox-active or electron-deficient regions, enhancing interactions with enzyme active sites.

- Halogenation : The difluorophenyl analog () shows increased metabolic stability due to fluorine’s resistance to oxidative degradation.

常见问题

Q. How can analytical methods (e.g., HPLC) be validated for this compound?

- Methodology :

- ICH compliance : Validate linearity (1–100 µg/mL), precision (RSD <2%), and LOD/LOQ using spiked samples.

- Forced degradation : Test under acidic/alkaline/oxidative stress to ensure method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。